4-methyl-2-(4-methylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide
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Description
The compound "4-methyl-2-(4-methylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide" is a derivative of thiazole, a heterocyclic compound that has been extensively studied for its potential in various pharmacological applications. Thiazole derivatives are known for their diverse biological activities, including inhibition of enzymes like cyclin-dependent kinase 5 (cdk5) and cyclooxygenase-2 (COX-2) , which are implicated in neurodegenerative diseases and inflammation, respectively.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions, starting with the formation of key intermediates such as carboxamidine dithiocarbamate . This intermediate can undergo cyclization reactions with reagents like p-toluenesulfonyl chloride to yield various substituted thiadiazoles, which can be further modified to introduce additional functional groups, such as sulfonamides . The synthesis routes are designed to allow for the introduction of substituents that can enhance the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of a closely related compound, "4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide," has been characterized by X-ray crystallography . The structure reveals that the sulfonamide nitrogen atoms adopt a nearly trigonal-planar geometry, with dihedral angles indicating the orientation of the thiazole and phenyl rings relative to the sulfonamide groups . This structural information is crucial for understanding the binding interactions of these molecules with their biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and substitution, to yield a wide array of compounds with potential therapeutic applications . The reactivity of the thiazole ring and its substituents allows for the introduction of additional functional groups that can modulate the compound's biological activity and pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, stability, and reactivity, are influenced by the nature and position of the substituents on the thiazole ring. These properties are critical for the compound's behavior in biological systems and can affect its efficacy as a drug. The sulfonamide group, in particular, is known to confer selectivity and potency to the compounds, as seen in the case of COX-2 inhibitors .
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : A study on the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which are structurally related to thiazole compounds, demonstrated significant activities against bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Drug Metabolism and Biocatalysis : Another research focused on the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide compound, showing the utility of microbial systems in drug metabolism studies and providing analytical standards for clinical investigations (Zmijewski et al., 2006).
Photophysical Properties : Research on the synthesis and photophysical properties of 5-N-Arylaminothiazoles, specifically those with sulfur-containing functional groups, elucidates the impact of these groups on electronic structures and fluorescence, relevant for applications in sensing and material sciences (Murai, Furukawa, & Yamaguchi, 2018).
Antiproliferative Activities : Studies on pyrazole-sulfonamide derivatives have shown cell-selective effects against tumor cells, with some compounds exhibiting broad spectrum antitumor activity. This suggests potential applications in cancer therapy (Mert et al., 2014).
Antimicrobial and Antifungal Action : The synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating potential for developing new antimicrobial agents (Sych et al., 2019).
properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-11-5-7-14(8-6-11)26(22,23)20-17-19-12(2)15(25-17)16(21)18-10-13-4-3-9-24-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPWNJCIFVTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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